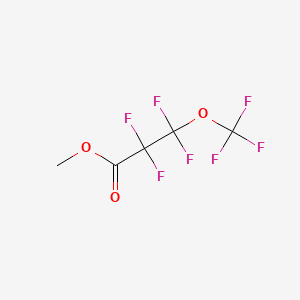

Perfluoromethoxypropionic acid methyl ester

Übersicht

Beschreibung

Perfluoromethoxypropionic acid is a chemical compound with the molecular formula C4HF7O3 . It has an average mass of 230.038 Da and a monoisotopic mass of 229.981384 Da .

Synthesis Analysis

The synthesis of esters, such as Perfluoromethoxypropionic acid methyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .Molecular Structure Analysis

The molecular structure of Perfluoromethoxypropionic acid consists of a carboxyl group (COOH) and a perfluoromethoxy group (CF3O-) attached to a propionic acid backbone . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

Esters, including this compound, undergo various chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester compound with water. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

Perfluoromethoxypropionic acid methyl ester is involved in various chemical synthesis processes. For example, it has been used in the ethanolysis of perfluoro-(2-methyl-2H-azirine), producing ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate (Banks, Berry, & Moore, 1969). It also reacts with fluoroglyoxylic acid esters and fluoroformic acid esters to produce perfluoroisobutyric acid esters (Suyama, Kato, & Mizutani, 1992).

2. Environmental Impact and Detection

This compound is relevant in understanding environmental impacts, particularly related to perfluorinated surfactants used in firefighting foams. It has been detected in groundwater impacted by fire-fighting activities, indicating its persistence and potential as an environmental contaminant (Moody & Field, 1999).

3. Analytical and Biochemical Applications

In analytical chemistry, this compound is used in the derivatization and analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids (Miller, 1982). It also plays a role in the determination of perfluorocarboxylates in biological samples, such as blood and urine, by conversion to its methyl ester for gas chromatography analysis (Belisle & Hagen, 1980).

4. Electrochemical Applications

This compound is significant in electrochemical applications. For instance, its derivatives have been subjected to electrochemical fluorination to produce perfluoroacid fluorides, key precursors in soft-type fluorochemicals (Abe et al., 1992).

5. Spectroscopic Studies

In spectroscopy, Fourier transform infrared spectroscopy of perfluorocarboxylate polymers in the methyl ester form has been conducted to understand their chemical properties and applications (Perusich, 2000).

Wirkmechanismus

Mode of Action

Esters are known to undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This could potentially lead to changes in the target molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant can be affected by factors such as pH, temperature, and the presence of other chemicals . .

Zukünftige Richtungen

The future directions of research on esters like Perfluoromethoxypropionic acid methyl ester could involve exploring their potential uses in the production of bio-based polymeric materials . Additionally, the catalytic reduction of carboxylic acid derivatives, including esters, is receiving increased attention in the context of upgrading bio-based feedstocks .

Eigenschaften

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFPDAPIMZVSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189069 | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356-69-4 | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoromethoxypropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

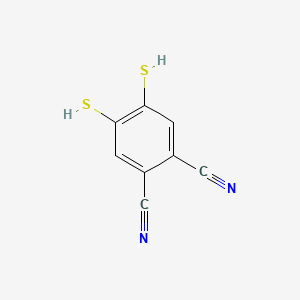

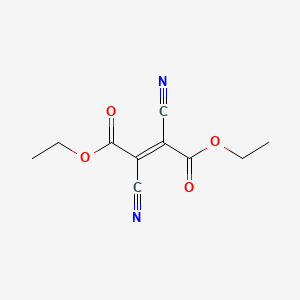

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)